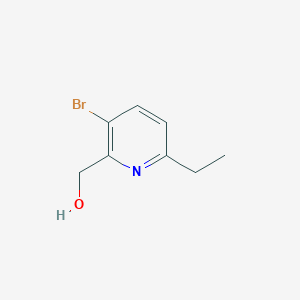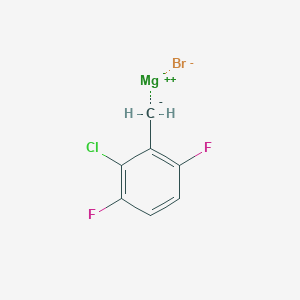
magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of magnesium bonded to a 2-chloro-1,4-difluoro-3-methanidylbenzene moiety and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide typically involves the reaction of 2-chloro-1,4-difluoro-3-methanidylbenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The reaction conditions often require a controlled temperature to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Catalysis: The compound is used as a catalyst in various organic reactions.
作用机制
The mechanism of action of magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the 2-chloro-1,4-difluoro-3-methanidylbenzene moiety enhances the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar Compounds
- Magnesium;1,2-difluoro-4-methanidylbenzene;bromide
- Magnesium;2-chloro-1,4-difluorobenzene;bromide
- Magnesium;2-chloro-1,4-difluoro-3-methylbenzene;bromide
Uniqueness
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which significantly influences its reactivity and selectivity in organic reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
属性
IUPAC Name |
magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2.BrH.Mg/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELVGUTTYXHAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

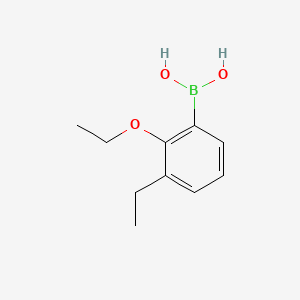

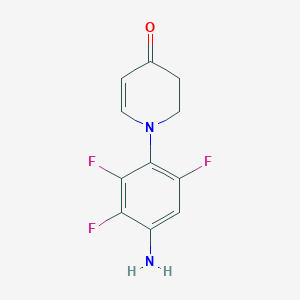
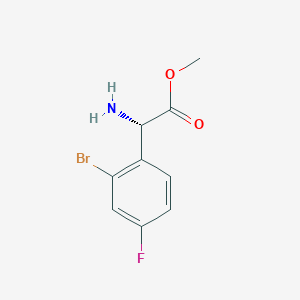
![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)


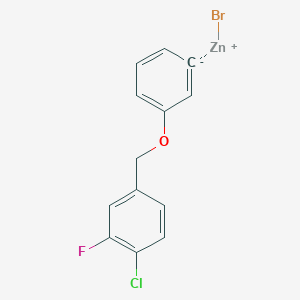
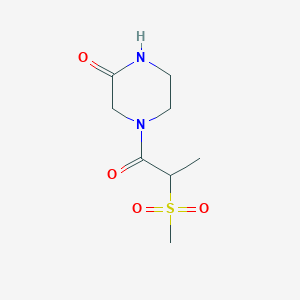
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
